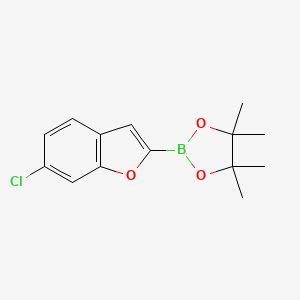![molecular formula C13H18FNO B1401317 N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine CAS No. 1357147-53-5](/img/structure/B1401317.png)
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Vue d'ensemble
Description
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine is a chemical compound with the CAS Number: 1357147-53-5 . It has a molecular weight of 223.29 . This compound is in liquid form and is used in scientific research due to its unique properties, making it suitable for various applications, including drug discovery and organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-fluoro-3-methoxybenzyl)cyclopentanamine . The InChI code for this compound is 1S/C13H18FNO/c1-16-13-8-10(6-7-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is in liquid form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique
1. Application in PET Imaging for Neurodegenerative Disorders
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine shows potential in the development of positron emission tomography (PET) ligands for imaging NR2B subunit-containing NMDA receptors. This application is significant in studying neurodegenerative disorders like Alzheimer's disease. A study synthesized a carbon-11 labelled derivative for PET imaging, highlighting its potential for assessing NMDA receptor bioavailability in vivo (Christiaans et al., 2014).
2. Analytical Characterization in Psychoactive Substances Research
The compound has been part of the analytical characterization of various N,N-dialkylated tryptamines, which are crucial in multidisciplinary research areas, including psychoactive properties and potential therapeutic uses. This research provides valuable data for communities facing emerging substances in both clinical and non-clinical research contexts (Brandt et al., 2017).
3. Serotonin 1A Receptors Study in Alzheimer's Disease
The compound has been utilized in studies involving serotonin 1A (5-HT1A) receptors in Alzheimer's disease patients. It was used in conjunction with PET for quantifying 5-HT1A receptor densities, providing insights into the neurobiological underpinnings of Alzheimer's (Kepe et al., 2006).
4. Inhibitor Studies in PET Imaging
Studies have been conducted on derivatives like the CGS 27023A derivative (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide 1a for PET imaging applications. Such research is vital in matrix metalloproteinase inhibitor studies and their role in various physiological processes (Wagner et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-13-8-10(6-7-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQBCJAVAGFQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



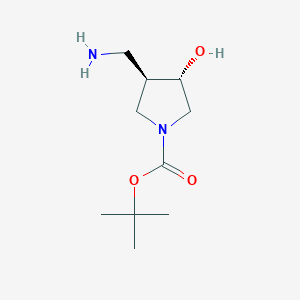

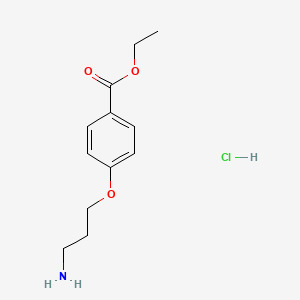

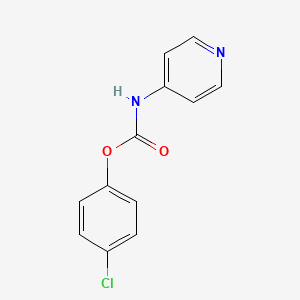

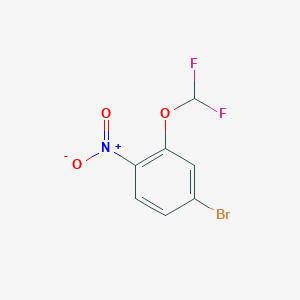

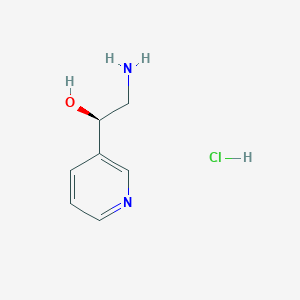

![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)

